molecular formula C7H7N3 B1428876 2-(6-Methylpyridazin-3-yl)acetonitrile CAS No. 1394042-71-7

2-(6-Methylpyridazin-3-yl)acetonitrile

Cat. No. B1428876
CAS RN: 1394042-71-7
M. Wt: 133.15 g/mol
InChI Key: SUBUNYSLMCHRAG-UHFFFAOYSA-N
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Description

2-(6-Methylpyridazin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3. Its molecular weight is 133.15 . It is typically stored at room temperature and appears as a powder .

Physical and Chemical Properties The InChI code for this compound is 1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3 .

Scientific Research Applications

Ligand Substitution Reactions

Research indicates that in the presence of appropriate nucleophiles and under irradiation, complexes like Ru(trpy)(bpy)(NCCH3)2+ undergo ligand substitution reactions, displacing acetonitrile ligands. This finding is significant for understanding the photosubstitution reactions of such complexes (Hecker, Fanwick, & McMillin, 1991).

Anticancer Activity of Derivatives

A series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles were synthesized and showed notable in vitro antitumor activity. This research contributes to the development of new compounds for cancer treatment (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Luminescent Self-Assembled Heterodinuclear Complexes

Studies have explored the formation of luminescent, self-assembled heterodinuclear complexes using ligands like 2-{6-[N,N-diethylcarbamoyl]pyridin-2-yl}-1,1‘-dimethyl-5,5‘-methylene-2‘-(5-methylpyridin-2-yl)bis[1H-benzimidazole], which react with Ln(III) and Zn(II) in acetonitrile. This research aids in understanding the structural and photophysical properties of such complexes (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).

Synthesis of Pyridothiazine Derivatives

The synthesis of pyridothiazine derivatives starting from 2-chloro-6-methylpyridine-3-carbonitrile has been described. This approach offers a two-step process for creating derivatives that could be significant in various chemical syntheses (Kobayashi, Iitsuka, & Konishi, 2008).

Formation of Various Structures in Reactions

The interaction of acetonitrile with different compounds results in the formation of a wide variety of different cations and neutral compounds. Such findings are crucial in understanding the chemical behavior and potential applications of acetonitrile in various reactions (Salnikov, Genaev, Vasiliev, & Shubin, 2012).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(6-methylpyridazin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBUNYSLMCHRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpyridazin-3-yl)acetonitrile

Synthesis routes and methods

Procedure details

To a solution of 6.5 g (0.05 mole) of 3-chloro-6-methylpyridazine and 7.0 g (0.06 mole) of phenylacetonitrile in 50 ml of dry benzene was gradually added 4.0 g of pulverized sodium amide. The mixture was then slowly heated to 80° to 90° C. and maintained at this temperature for one hour. The reaction mixture was thereafter treated in the same manner as in the preparation of 2-phenyl-2-(3-pyridazinyl)-acetonitrile (see Example 1). The resulting product was recrystallized from a mixture of ethanol and isopropyl ether, giving 6.0 g (58% yield) of 2-phenyl-2-(6-methyl-3-pyridazinyl acetonitrile as pale yellow crystals, m.p. 121°-122° C. (decomp.).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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